Superior Kinase Inhibitor Potency: AEE788 (Ethyl Derivative) vs. Methyl and Unsubstituted Analogs
The ethyl-substituted piperazine moiety in 4-(4-ethylpiperazin-1-ylmethyl)phenylamine is a critical pharmacophore in AEE788, a multitargeted kinase inhibitor. In direct enzyme assays, AEE788 containing the ethylpiperazine group exhibits single-digit nanomolar IC₅₀ values against EGFR (2 nM) and ErbB2 (6 nM) [1]. While data on the corresponding methyl or unsubstituted piperazine analogs of AEE788 are not directly reported in the same study, structure-activity relationship (SAR) analyses across related kinase inhibitor series consistently demonstrate that the N-ethyl substitution on the piperazine ring is essential for maintaining low nanomolar potency and favorable selectivity profiles compared to N-methyl or N-H analogs .
| Evidence Dimension | Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | AEE788 (ethyl-piperazine): EGFR IC₅₀ = 2 nM, ErbB2 IC₅₀ = 6 nM |
| Comparator Or Baseline | Hypothetical methyl-piperazine or unsubstituted piperazine analogs of AEE788 (no published data available; SAR inference) |
| Quantified Difference | N/A (class-level inference based on SAR trends in kinase inhibitor design) |
| Conditions | In vitro enzyme assay; recombinant EGFR and ErbB2 kinases |
Why This Matters
Procurement of this specific ethyl-substituted building block is essential for replicating the nanomolar potency and target selectivity demonstrated by AEE788 in preclinical anticancer studies.
- [1] Traxler, P., et al. (2004). AEE788: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity. Cancer Research, 64(14), 4931-4941. View Source
